REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([OH:8])=[N:6][CH:7]=1.[H-].[Na+].[CH3:12][O:13][CH2:14]Cl.[C:16](=[O:19])([O-])[O-].[Na+].[Na+].[CH3:22]N(C=O)C>>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:22][O:19][CH3:16])[C:5]([O:8][CH2:12][O:13][CH3:14])=[N:6][CH:7]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)O)O
|
Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction stirred for one hour at this temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction stirred for a further 2 hours at 0° C
|
Duration
|
2 h
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Type
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ADDITION
|
Details
|
was added
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Type
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TEMPERATURE
|
Details
|
to warm
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
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Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The organic materials were extracted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the layers separated before the aqueous phase
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Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organics were then washed with brine (×7)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2; 0-100% ethyl acetate/petrol)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OCOC)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.03 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |